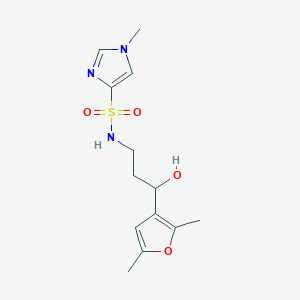

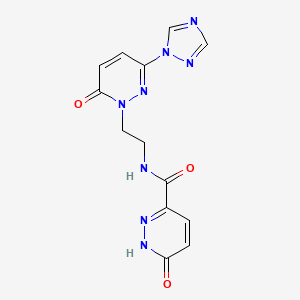

![molecular formula C17H14N4O4 B2477795 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2310122-12-2](/img/structure/B2477795.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, also known as PDK1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. PDK1 inhibitor has shown promising results in the treatment of various diseases including cancer, diabetes, and cardiovascular diseases.

Applications De Recherche Scientifique

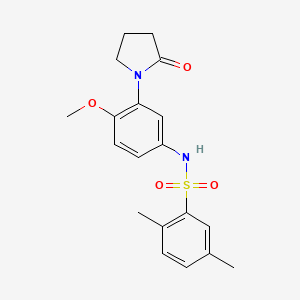

Synthesis and Chemical Properties

The chemical compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea has been a subject of interest in various synthetic and chemical studies due to its complex structure and potential applications. One such application includes its role in the synthesis of furano and pyrano pyrimidinones (thiones), which are significant in the development of pharmaceuticals and materials science. For instance, a study by Ghorbani‐Vaghei et al. (2015) developed a one-pot diastereoselective three-component reaction utilizing urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes, employing poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as efficient reagents (Ghorbani‐Vaghei et al., 2015).

Catalytic Applications

In the realm of catalysis, the compound under discussion demonstrates potential utility. A research conducted by Azizi et al. (2013) explored an eco-friendly one-pot multicomponent reaction catalyzed by deep eutectic solvents, including urea:choline chloride, to synthesize highly functionalized benzopyran and pyran derivatives. This study showcases the application of urea derivatives in catalyzing the synthesis of complex molecules, underscoring the environmental benefits of such methodologies (Azizi et al., 2013).

Potential Anticancer Applications

Moreover, the exploration of urea derivatives, including those similar in structure to this compound, in the development of anticancer agents has been noted. Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells in vitro, revealing the potential for such compounds to serve as anticancer agents (Gaudreault et al., 1988).

Rheology and Morphology Tuning

Another interesting application is found in the study of hydrogels and their physical properties tuning. Lloyd and Steed (2011) investigated the gelation properties of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acidic conditions, demonstrating how the morphology and rheology of hydrogels can be finely tuned through the selection of anions. This research highlights the potential use of similar compounds in materials science, particularly in the development of smart materials and sensors (Lloyd & Steed, 2011).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c22-17(21-11-3-4-13-15(8-11)25-10-24-13)20-9-12-16(19-6-5-18-12)14-2-1-7-23-14/h1-8H,9-10H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRVIEPTAJIHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)

![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)